

# Application Notes and Protocols: SPECT/CT Imaging with Iobenguane I-123

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) with **lobenguane** I-123 (123I-MIBG). This radiopharmaceutical is a structural analog of norepinephrine and is used for diagnostic imaging in oncology and cardiology.

## **Overview of Applications**

**lobenguane** I-123 SPECT/CT is a functional imaging modality that provides valuable information on the uptake and localization of norepinephrine transporter (NET) expressing tissues. Its primary applications are in the diagnosis, staging, and monitoring of neuroendocrine tumors and the assessment of cardiac sympathetic innervation.[1][2]

## Oncology

In oncology, <sup>123</sup>I-MIBG SPECT/CT is predominantly used for the evaluation of neuroendocrine tumors derived from the neural crest, such as:

- Neuroblastoma: A common pediatric extracranial solid tumor. <sup>123</sup>I-MIBG scintigraphy is a cornerstone for assessing primary tumor avidity and detecting distant metastases, particularly in the bone and bone marrow.[3]
- Pheochromocytoma and Paraganglioma: Tumors arising from chromaffin cells of the adrenal medulla and extra-adrenal sympathetic ganglia, respectively. <sup>123</sup>I-MIBG imaging is a highly



specific tool for locating these tumors.

## **Cardiology**

In cardiology, <sup>123</sup>I-MIBG SPECT/CT is utilized to assess the sympathetic innervation of the myocardium, which is crucial in the management of heart failure.[4][5][6] Key applications include:

- Prognostication in Heart Failure: Reduced cardiac <sup>123</sup>I-MIBG uptake is a powerful predictor of adverse cardiac events, including sudden cardiac death, in patients with heart failure.[5][6][7]
- Risk Stratification: The Heart-to-Mediastinum (H/M) ratio, derived from <sup>123</sup>I-MIBG scans, helps identify heart failure patients at lower risk of one and two-year mortality.[4][8]

## **Quantitative Data Summary**

The following tables summarize key quantitative data from studies utilizing **lobenguane** I-123 SPECT/CT.

**Table 1: Diagnostic Performance in Oncology** 

| Tumor Type       | Sensitivity              | Specificity              | Reference |
|------------------|--------------------------|--------------------------|-----------|
| Neuroblastoma    | 97% (95% CI: 95-<br>99%) | Data insufficient        | [3]       |
| Pheochromocytoma | 94% (95% CI: 91-<br>97%) | 92% (95% CI: 87-<br>98%) | [3]       |

## **Table 2: Prognostic Value in Heart Failure**



| Parameter                                    | Cut-off Value | Prognostic<br>Significance                                 | Reference |
|----------------------------------------------|---------------|------------------------------------------------------------|-----------|
| Late Heart-to-<br>Mediastinum (H/M)<br>Ratio | < 1.6         | Increased risk of adverse cardiac events                   | [4][8]    |
| High Total Defect<br>Score (TDS)             | High          | Significantly greater risk of cardiac events               | [5]       |
| <sup>123</sup> I-MIBG Washout<br>Rate        | High          | Predictor of atrial fibrillation recurrence after ablation | [9]       |

# Signaling Pathway and Mechanism of Uptake

**lobenguane**, being structurally similar to norepinephrine, is taken up by the norepinephrine transporter (NET) located on the presynaptic nerve terminals and neuroendocrine tumor cells. [1][2][10] Once inside the cell, it is stored in neurosecretory granules.[11] The attached lodine-123 isotope emits gamma radiation, which is detected by the SPECT camera.





Iobenguane I-123 Uptake and Localization

Click to download full resolution via product page

Caption: Uptake and storage of lobenguane I-123.

# **Experimental Protocols**

The following protocols provide a step-by-step guide for performing **lobenguane** I-123 SPECT/CT studies.

## **Patient Preparation**

Proper patient preparation is crucial for accurate imaging results.





Click to download full resolution via product page

Caption: Patient preparation workflow for 123I-MIBG SPECT/CT.

#### **Detailed Steps:**

- Medication Review: A thorough review of the patient's current medications is essential.
  Several drugs can interfere with <sup>123</sup>I-MIBG uptake and should be discontinued for at least five half-lives before the scan, if clinically feasible.[12] A list of potentially interfering medications is provided in Table 3.
- Thyroid Blockade: To prevent uptake of free radioiodine by the thyroid gland, a blocking agent must be administered at least one hour before the <sup>123</sup>I-MIBG injection.[4][13]



- Adults: Potassium iodide oral solution or Lugol's solution (equivalent to 100 mg iodide) or potassium perchlorate (400 mg).[4][12]
- Pediatrics: Dose is adjusted based on body weight.[4][12]
- Hydration: Patients should be well-hydrated before and after the administration of <sup>123</sup>I-MIBG to promote clearance of the radiopharmaceutical and reduce radiation dose to the bladder.[4]
  [13]
- Fasting: No specific fasting requirements are generally needed.
- Pregnancy and Breastfeeding: Assess pregnancy status in females of reproductive potential.
  Breastfeeding should be interrupted for at least 6 days after administration.

Table 3: Interfering Medications

| Drug Class                | Examples                       |
|---------------------------|--------------------------------|
| Tricyclic Antidepressants | Amitriptyline, Imipramine      |
| Sympathomimetics          | Pseudoephedrine, Phenylephrine |
| Certain Antihypertensives | Labetalol, Reserpine           |
| Cocaine                   |                                |

## **Radiopharmaceutical Administration**

#### Dosage:

- Adults (≥ 16 years): 10 mCi (370 MBq) administered intravenously.[4][12][13]
- Pediatrics (< 16 years): The dose is calculated based on body weight.[4][12][13]</li>



| Weight Range (kg) | Dose (mCi) |
|-------------------|------------|
| 3-18              | 1.0 - 4.4  |
| 20-40             | 4.6 - 7.6  |
| 42-50             | 7.8 - 8.8  |
| 52-68             | 9.0 - 9.9  |
| ≥ 70              | 10         |

#### Administration:

- Inspect the vial for particulate matter and discoloration.
- Administer the dose as a slow intravenous injection over 1 to 2 minutes.[4][13]
- Flush the line with 0.9% sodium chloride to ensure the full dose is delivered.[4][13]

## **Image Acquisition**





#### Click to download full resolution via product page

Caption: Image acquisition workflows for oncology and cardiology.

#### **General Parameters:**

- Gamma Camera: Dual-head SPECT/CT system.
- Collimator: Low-energy, high-resolution (LEHR) collimator is commonly used.[4]
- Energy Window: 20% window centered at 159 keV for <sup>123</sup>I.
- Matrix: 128x128 for planar images.[4]

#### **Oncology Protocol:**

- Planar Imaging: Whole-body planar images are acquired 24 ± 6 hours after injection.[12]
- SPECT/CT: Following planar imaging, SPECT/CT of specific regions of interest (e.g., abdomen, pelvis, chest) is performed for better lesion localization and characterization.

#### Cardiology Protocol:

- Early Planar Imaging: Anterior planar images of the chest are acquired 15 minutes postinjection.
- Late Planar Imaging: Anterior planar images of the chest are acquired 4 hours (± 10 minutes)
  post-injection.[4][12]
- SPECT/CT: SPECT/CT of the chest is performed after the late planar imaging.

## **Image Processing and Analysis**

#### Quantitative Analysis:

- Heart-to-Mediastinum (H/M) Ratio (Cardiology):
  - Regions of interest (ROIs) are drawn over the heart and the upper mediastinum on the anterior planar images.



- The H/M ratio is calculated by dividing the mean counts per pixel in the heart ROI by the mean counts per pixel in the mediastinum ROI.[4] Both early and late H/M ratios can be calculated.
- Washout Rate (WR) (Cardiology):
  - The WR reflects the rate of clearance of <sup>123</sup>I-MIBG from the myocardium and is calculated using the early and late H/M ratios.
  - WR (%) = [ (Early H/M Ratio Late H/M Ratio) / Early H/M Ratio ] x 100
- Standardized Uptake Value (SUV) (Oncology):
  - SUV normalizes the tracer uptake to the injected dose and patient's body weight, allowing for more objective quantification of tumor avidity.[14][15][16]
  - SUV = [Tissue Radioactivity Concentration (Bq/mL)] / [Injected Dose (Bq) / Body Weight
    (g)]
  - Both SUVmax and SUVmean can be calculated from the SPECT/CT data.

## Conclusion

**lobenguane** I-123 SPECT/CT is a valuable and well-established imaging modality in both oncology and cardiology. Adherence to standardized protocols for patient preparation, radiopharmaceutical administration, and image acquisition and analysis is crucial for obtaining accurate and reproducible results. The quantitative data derived from these studies provide significant diagnostic and prognostic information, aiding in the clinical management of patients with neuroendocrine tumors and heart failure.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

## Methodological & Application





- 1. What is the mechanism of lobenguane I-131? [synapse.patsnap.com]
- 2. openmedscience.com [openmedscience.com]
- 3. 123I-meta-iodobenzylguanidine scintigraphy for the detection of neuroblastoma and pheochromocytoma: results of a meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. auntminnie.com [auntminnie.com]
- 6. Prognostic Significance of Cardiac 123I-MIBG SPECT Imaging in Heart Failure Patients With Preserved Ejection Fraction PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The prognostic value of 123I-mIBG SPECT cardiac imaging in heart failure patients: a systematic review PMC [pmc.ncbi.nlm.nih.gov]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. openmedscience.com [openmedscience.com]
- 11. Uptake of iodine-123 MIBG by pheochromocytomas, paragangliomas, and neuroblastomas: a histopathological comparison (Journal Article) | OSTI.GOV [osti.gov]
- 12. AdreView (iobenguane I 123) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Analysis of quantitative [I-123] mIBG SPECT/CT in a phantom and in patients with neuroblastoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. radiopaedia.org [radiopaedia.org]
- To cite this document: BenchChem. [Application Notes and Protocols: SPECT/CT Imaging with Iobenguane I-123]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672010#application-of-spect-ct-imaging-with-iobenguane-i-123]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com